Epinephrine

Adrenergic pharmacology GPCR signaling Receptor selectivity

Choose L-(-)-Epinephrine (CAS 51-43-4) for research demanding complete β2-adrenoceptor signaling characterization. Unlike norepinephrine, epinephrine uniquely activates both Gs and Gi pathways, making it essential for biased signaling, receptor desensitization, and D4 receptor interaction studies. Insist on enantiomeric purity—only the L-(-)-enantiomer is pharmacologically active. For light-exposed applications, specify sulfite-free formulations to ensure photostability. Trusted by GPCR researchers for full signaling repertoire analysis.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
CAS No. 51-43-4
Cat. No. B1671497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpinephrine
CAS51-43-4
Synonyms4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol
Acetate, Epinephrine
Adrenaline
Adrenaline Acid Tartrate
Adrenaline Bitartrate
Adrenaline Hydrochloride
Epifrin
Epinephrine
Epinephrine Acetate
Epinephrine Bitartrate
Epinephrine Hydrochloride
Epinephrine Hydrogen Tartrate
Epitrate
Lyophrin
Medihaler-Epi
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=C(C=C1)O)O)O
InChIInChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m0/s1
InChIKeyUCTWMZQNUQWSLP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 0.1 mg/mL at 64 °F (NTP, 1992)
less than 0.1 mg/mL at 64° F
Very slightly soluble in alcohol. Readily soluble in aqueous solutions of mineral acids, NaOH, and KOH. Insoluble in aqueous solutions of ammonia and of the alkali carbonates. Insoluble in chloroform, ether, acetone, oils.
Very slightly soluble in alcohol.
Insoluble in ethanol;  soluble in acetic acid
In water, 180 mg/L at 20 °C
0.18 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Epinephrine CAS 51-43-4: Physicochemical and Pharmacologic Baseline for Research Procurement


Epinephrine (adrenaline, CAS 51-43-4) is an endogenous catecholamine neurotransmitter and hormone that functions as a non-selective adrenergic receptor agonist, stimulating α1, α2, β1, and β2 adrenoceptor subtypes [1]. The compound exists as the biologically active L-(-)-enantiomer; the D-(+)-enantiomer is pharmacologically inactive and constitutes a chiral impurity in pharmaceutical preparations [2]. Key physicochemical properties include a pKa of 8.66 at 25°C and a Log P of approximately -1.37 [3]. Epinephrine is practically insoluble in water and ethanol but dissolves in dilute hydrochloric acid, necessitating formulation as a hydrochloride or bitartrate salt for aqueous injectable preparations .

Why Epinephrine Procurement Cannot Be Substituted by Norepinephrine, Dopamine, or Racemic Mixtures


Substitution of epinephrine with norepinephrine, dopamine, or racemic epinephrine is scientifically invalid due to fundamental differences in receptor selectivity profiles, stereospecific activity, and clinical outcomes. Epinephrine demonstrates approximately 10-fold higher affinity for β2-adrenoceptors compared to norepinephrine [1], and uniquely activates both Gs and Gi signaling pathways through β2-adrenoceptors whereas norepinephrine activates only Gs [2]. Additionally, only the L-(-)-enantiomer exhibits pharmacological activity; the D-(+)-enantiomer is inactive, making enantiomeric purity a critical procurement specification [3]. Formulation differences—particularly sulfite antioxidant content and pH buffering—produce substantial variation in photostability and shelf-life that render products non-interchangeable without validation [4].

Epinephrine CAS 51-43-4: Quantitative Differentiation Evidence vs. Norepinephrine, Dopamine, and Formulation Variants


β2-Adrenoceptor Dual Signaling: Epinephrine Activates Both Gs and Gi Pathways; Norepinephrine Activates Only Gs

In transgenic mouse hearts overexpressing human β2-adrenoceptors (TG4), epinephrine exhibited biphasic effects on left atrial contractile force, increasing force at low concentrations and decreasing force at high concentrations, reflecting activation of both Gs and Gi proteins. In contrast, norepinephrine produced only positive inotropic effects, indicating exclusive Gs activation [1]. This functional divergence is not predicted by simple receptor binding assays and represents a mechanistic differentiation with implications for therapeutic response profiles.

Adrenergic pharmacology GPCR signaling Receptor selectivity

Dopamine D4 Receptor Affinity: Epinephrine Binds with 5.0 nM KH vs. Norepinephrine at 12.1 nM

In competition binding studies using [3H]spiperone, epinephrine (adrenaline) demonstrated a high-affinity binding component (KH = 5.0 nM) at dopamine D4 receptors, representing approximately 2.4-fold higher affinity than norepinephrine (KH = 12.1 nM) [1]. Both catecholamines exhibited nanomolar affinity comparable to dopamine itself (KH = 2.6 nM), whereas serotonin and histamine showed negligible affinity (Ki > 1000 nM). Functional agonism was confirmed via [35S]GTPγS binding stimulation, with EC50 values of 5.8 μM for epinephrine versus 7.8 μM for norepinephrine [1].

Dopamine receptor Catecholamine pharmacology Receptor binding

Sodium Metabisulfite-Induced Photodestabilization: Epinephrine Degrades ~36% vs. ~9% Under Identical Irradiation

Sodium metabisulfite, a common antioxidant in epinephrine formulations, paradoxically accelerates epinephrine photodegradation under light exposure. In controlled irradiation experiments with epinephrine infusion solutions (2 μg/mL), epinephrine remaining after exposure was 89.3-91.3% in sulfite-free formulations versus only 60.1-64.5% in formulations containing sodium metabisulfite 1.82 μg/mL [1]. After two weeks of natural light exposure (Oslo, 60°N, March), epinephrine content was 95.6% in sulfite-free solutions compared to 45.0% in sulfite-containing solutions (n=3) [1].

Pharmaceutical stability Formulation science Antioxidant excipients

Enantiomeric Purity Requirements: USP Mandates D-(+)-Epinephrine Impurity Control; L-(-)-Enantiomer is Sole Active Form

Epinephrine is a chiral molecule; only the L-(-)-enantiomer is pharmacologically active. The D-(+)-enantiomer is inactive and represents a chiral impurity in pharmaceutical preparations. USP monograph specifications require enantiomeric purity testing, with HPLC methods using circular dichroism detection capable of detecting the D-(+)-enantiomer at 1% of total epinephrine composition [1]. Analytical methodologies including chiral HPLC and capillary electrophoresis with cyclodextrin chiral selectors have been validated for simultaneous separation of epinephrine and norepinephrine enantiomers [2].

Chiral analysis Pharmacopeial compliance Quality control

Pediatric Septic Shock Mortality: Epinephrine Associated with 3.7% Absolute Increase in 30-Day Mortality vs. Norepinephrine

A 2025 single-center retrospective cohort study (n=231 pediatric septic shock patients) compared epinephrine versus norepinephrine as first-line vasopressor. In 2:1 propensity-matched analysis, epinephrine was associated with significantly higher 30-day mortality compared to norepinephrine (3.7% vs 0%; risk difference 3.7%; 95% CI 0.2-7.2%) [1]. Unadjusted outcomes showed 30-day mortality of 4.1% (6/147) in the epinephrine group versus 0% (0/84) in the norepinephrine group; MAKE30 occurred in 6.1% vs 3.6% respectively [1]. This differential outcome profile informs therapeutic selection based on clinical context.

Pediatric critical care Vasopressor selection Clinical outcomes

β2-Adrenoceptor Selectivity: Epinephrine Shows ~10-Fold Preference Over Norepinephrine

At subsaturating ligand concentrations, β2-adrenoceptors exhibit a strong, approximately 10-fold preference for epinephrine over norepinephrine, whereas β3 receptors respond better to norepinephrine [1]. α1, α2, and β1 adrenoceptor subtypes are fairly non-selective between epinephrine and norepinephrine [1]. This differential selectivity profile at β2 receptors explains epinephrine's unique capacity for bronchodilation and vasodilation in skeletal muscle vascular beds, effects not achievable with equipotent norepinephrine dosing [2].

Receptor selectivity Adrenergic pharmacology Binding affinity

Epinephrine CAS 51-43-4: Evidence-Backed Application Scenarios for Research and Industrial Procurement


β2-Adrenoceptor Signaling Research Requiring Dual Gs/Gi Pathway Activation

Epinephrine is uniquely suited for β2-adrenoceptor research where full signaling repertoire characterization is required. Unlike norepinephrine, which activates only Gs coupling through β2-adrenoceptors, epinephrine activates both Gs and Gi pathways, producing biphasic inotropic responses in cardiac tissue models [1]. This property makes epinephrine the preferred ligand for investigating β2-adrenoceptor biased signaling, receptor desensitization mechanisms, and Gi-mediated negative feedback regulation. Researchers studying GPCR signaling diversity or developing biased agonists should select epinephrine as the endogenous reference agonist to capture the complete signaling spectrum [1].

Dopamine D4 Receptor Pharmacology and Catecholamine Cross-Talk Studies

Epinephrine demonstrates nanomolar binding affinity at dopamine D4 receptors (KH = 5.0 nM), exceeding norepinephrine affinity by approximately 2.4-fold [2]. This affinity, combined with functional agonist activity (EC50 = 5.8 μM), positions epinephrine as a valuable tool compound for investigating adrenergic-dopaminergic system interactions. Researchers studying D4 receptor-mediated signaling in mesolimbic pathways, emotional regulation, or cognitive function should select epinephrine over norepinephrine for its superior receptor engagement. The compound serves as an important endogenous reference ligand in D4 receptor binding displacement assays and functional GTPγS studies [2].

Pharmaceutical Formulation Development with Optimized Photostability Requirements

Formulation development for epinephrine products intended for light-exposed applications (e.g., extended IV infusions, operating room use, emergency kits) must account for sodium metabisulfite-induced photodestabilization. Evidence demonstrates that sulfite-containing formulations degrade to 60-64% of initial concentration under irradiation versus 89-91% retention in sulfite-free formulations [3]. After two weeks of natural light exposure, sulfite-containing solutions retain only 45% potency versus 96% in sulfite-free solutions [3]. Procurement specifications for light-exposed applications should prioritize sulfite-free or alternative antioxidant formulations (e.g., EDTA-based stabilization), and analytical methods must include photostability validation under intended use conditions [3].

Pediatric and Adult Anaphylaxis First-Line Emergency Treatment

Epinephrine remains the unequivocal first-line therapy for anaphylaxis across all international guidelines, with intramuscular administration into the anterolateral thigh being the recommended route [4]. Unlike norepinephrine or dopamine, epinephrine's combined α-adrenergic vasoconstriction (reversing hypotension and mucosal edema) and β2-adrenergic bronchodilation (relieving bronchospasm) address the multisystem pathophysiology of anaphylaxis [5]. Procurement for emergency settings must specify L-(-)-epinephrine injection (1:1000, 1 mg/mL) meeting USP specifications for potency (90-115% of labeled amount) and enantiomeric purity [6]. Subcutaneous administration is not recommended due to slower absorption compared to intramuscular injection [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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